1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid
Description
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid (CAS: 625827-37-4) is a spirocyclic compound featuring a bicyclic system with a [2.3] ring junction. Its molecular formula is C₇H₁₁NO₂, and it has a molecular weight of 141.17 g/mol . The spiro architecture imposes conformational rigidity, which may enhance metabolic stability and influence binding to biological targets. The compound contains both amino and carboxylic acid functional groups on the same carbon atom, a feature shared with pharmacologically active analogs like gabapentin .
Properties
CAS No. |
724773-02-8 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(aminomethyl)spiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-5-8(6(10)11)4-7(8)2-1-3-7/h1-5,9H2,(H,10,11) |
InChI Key |
OVDIEYUKKNZPEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC2(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis of Spirocyclic Amino Acids
A key approach to synthesizing 1-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid involves the [1+2] cycloaddition reaction of ethyl (nitro) diazoacetate with methylenecyclobutanecarboxylic acid derivatives. This method was extensively described in Russian patent RU 2659404C1 and related literature.
-
- The starting material, 3-methylene cyclobutanecarboxylic acid methyl ester, undergoes cyclopropanation with ethyl (nitro) diazoacetate, yielding 1-ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylate.
- Subsequent reduction of the nitro group converts it into an amino group.
- Hydrolysis of ester groups leads to the formation of the target amino acid.
- Selective hydrolysis and decarboxylation of the carboxyl group adjacent to the nitro group can be performed to obtain different amino acid derivatives.
-
- The nitro group serves as a precursor to the amino group, protected initially by Boc (tert-butoxycarbonyl) groups for stability.
- The reaction sequence allows for selective functionalization and control over the spirocyclic framework.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | [1+2] Cycloaddition | Ethyl (nitro) diazoacetate, cyclobutanecarboxylic ester | Formation of nitrospiro dicarboxylate |
| 2 | Reduction | Catalytic hydrogenation or chemical reduction | Nitro group to amino group |
| 3 | Hydrolysis | Acidic or basic hydrolysis | Ester groups converted to carboxylic acids |
| 4 | Selective hydrolysis/decarboxylation | Controlled hydrolysis conditions | Formation of specific amino acid derivatives |
This method is well-documented for its efficiency in constructing the spirocyclic amino acid core with good yields and stereochemical control.
Diphenyl Phosphoryl Azide (DPPA)-Mediated Amination of Spiro Dicarboxylic Esters
Another notable preparation route involves the conversion of spiro[2.3]hexane-1,1-dicarboxylic acid methyl ester to the corresponding 1-amino derivative using diphenyl phosphoryl azide (DPPA) under reflux conditions in tert-butanol.
-
- The methyl ester of spiro[2.3]hexane-1,1-dicarboxylic acid is reacted with DPPA and triethylamine in anhydrous tert-butanol.
- The reaction mixture is heated under reflux for approximately 21 hours.
- After workup, the intermediate is treated with 4M HCl in dioxane to remove protecting groups and isolate the free amine.
- The final product is obtained as a white solid with yields around 58%.
-
- ^1H NMR (300 MHz, DMSO-d6) shows characteristic signals confirming the amino and spirocyclic structure.
- LC-MS analysis confirms the molecular ion peak consistent with the free amine.
| Parameter | Details |
|---|---|
| Starting material | Spiro[2.3]hexane-1,1-dicarboxylic acid methyl ester (660 mg, 3.58 mmol) |
| Reagents | DPPA (1.08 g, 3.92 mmol), Et3N (440 mg, 4.35 mmol) |
| Solvent | Anhydrous tert-butanol (3 mL) |
| Reaction time | 21 hours reflux |
| Workup | Partition between H2O and ether, drying over MgSO4, acid treatment with 4M HCl/dioxane |
| Yield | 400 mg (58%) |
This method provides a direct amination pathway with operational simplicity and moderate yield.
Photoinduced and Green Synthetic Approaches
Recent advances have introduced photoinduced synthesis protocols for functionalized spiro[2.3]hexane compounds, emphasizing green chemistry principles.
-
- Use of visible-light irradiation to initiate cycloaddition reactions without harmful reagents.
- Mild reaction conditions with good functional group tolerance.
- Avoidance of toxic catalysts or reagents, enhancing environmental compatibility.
- Mechanistic studies indicate simultaneous C–C bond formation and light-sustained initiation.
-
- Operational simplicity and scalability.
- Potential for selective functionalization of spirocyclic frameworks.
Though specific details on this compound preparation via this method are emerging, the approach represents a promising direction for sustainable synthesis.
Synthetic Routes to Spiro[2.3]hexene Derivatives as Precursors
The synthesis of spiro[2.3]hexene derivatives, closely related to the target amino acid, involves:
- Cyclopropanation of 3-methylene-cyclobutanecarbonitrile to give diastereomeric bromo-spirohexanes.
- Sequential reduction of nitrile to alcohol, protection of alcohol groups, and mono-debromination.
- Elimination reactions to form spiro[2.3]hex-1-ene, which can be further functionalized.
This synthetic route is notable for:
- Achieving high yields in cyclopropanation and elimination steps.
- Providing intermediates with reduced steric hindrance, facilitating subsequent functionalization.
- Enabling the design of spirocyclic amino acid analogs with enhanced reactivity for bioorthogonal chemistry.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopropanation | Dibromocarbene, CTAB catalyst | Dibromocyclopropane intermediates |
| 2 | Mono-debromination | Ti(OPr)4 catalysis | Bromocyclopropane intermediates |
| 3 | Elimination | Potassium tert-butoxide in DMSO | Spiro[2.3]hex-1-ene formation |
| 4 | Functional group modification | Reduction, protection, etc. | Aminomethyl and carboxylic acid derivatives |
This methodology provides a versatile platform for preparing spirocyclic compounds with potential for further amino acid synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s conformational rigidity allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Anticonvulsant Research
Gabapentin (1-(Aminomethyl)cyclohexane Acetic Acid)
- Structure: A cyclohexane ring with aminomethyl and acetic acid substituents.
- Activity : Binds the α2δ subunit of voltage-gated calcium channels, reducing neuronal excitability .
- highlights that structural modifications in gabapentin analogs (e.g., cyclopropane or spiro systems) can enhance binding affinity. For example, cis-(1S,3R)-(1-(aminomethyl)-3-methylcyclohexyl)acetic acid showed higher α2δ affinity than gabapentin .
trans-4-(Aminomethyl)cyclohexane-1-carboxylic Acid (AMCHA)
- Structure: A cyclohexane backbone with trans-aminomethyl and carboxylic acid groups.
- Activity: Binds plasminogen kringle domains, acting as an antifibrinolytic agent .
- Comparison : The spiro compound’s compact structure may improve steric complementarity in binding pockets. AMCHA’s binding relies on interactions with residues like Asp54, Asp56, and Tyr63 in kringle domains ; the spiro system could modulate these interactions.
Enzyme Inhibitors with Aminomethyl Moieties
Aminomethyl(P-methyl)phosphinic Acid (Urease Inhibitors)
Fluoroquinolone Antibacterials
LB20304 (Oxime-Substituted Aminomethylpyrrolidine Derivative)
- Structure: A fluoroquinolone with an aminomethylpyrrolidine side chain.
- Activity : Broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) .
- Comparison: The spiro compound’s aminomethyl group is part of a bicyclic system, whereas LB20304’s pyrrolidine ring is monocyclic. Spiro architectures often enhance metabolic stability, which could improve pharmacokinetics compared to LB20304’s oxime-modified side chain .
Spirocyclic Derivatives in Medicinal Chemistry
rac-(1R,3R)-4-Oxospiro[2.3]hexane-1-carboxylic Acid
- Structure : A spiro[2.3]hexane system with a ketone group.
- Activity: Not explicitly stated, but ketone functionality may enable covalent binding or prodrug strategies.
- Comparison: The absence of an aminomethyl group in this derivative limits direct biological analogy. However, the spiro scaffold’s rigidity is conserved, suggesting shared synthetic challenges (e.g., stereocontrol during cycloaddition reactions) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Accessibility : The spiro compound’s synthesis likely involves cycloaddition or ring-closing methodologies, similar to other spiro systems . highlights challenges in stereocontrol during spiro[2.3]hexene synthesis, which may apply here.
- Toxicity : Acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) and low aquatic toxicity (EC₅₀ > 100 mg/L) suggest a favorable safety profile .
Q & A
Q. What are the primary synthetic routes for 1-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid, and how do reaction conditions influence yield?
Answer: The compound is synthesized via a Mannich-type reaction using spiro[2.3]hexane-1-carboxylic acid, formaldehyde, and ammonia under controlled conditions . Key parameters include:
- Temperature: Reactions typically proceed at 50–60°C to avoid side-product formation.
- Catalyst: Acidic or basic catalysts (e.g., HCl or NH₄OH) modulate reaction efficiency.
- Purification: Column chromatography or recrystallization ensures >95% purity.
Yield optimization requires balancing stoichiometric ratios (e.g., 1:1.2:1.5 for carboxylic acid:formaldehyde:ammonia) and monitoring pH to stabilize the aminomethyl group.
Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Distinct signals for the spirocyclic protons (δ 1.2–2.8 ppm) and aminomethyl group (δ 3.1–3.5 ppm) confirm spatial arrangement .
- ¹³C NMR: Peaks at δ 175–180 ppm verify the carboxylic acid moiety.
- Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 157.19 (M+H⁺), consistent with the molecular formula C₈H₁₃NO₂ .
Q. How does the compound’s solubility profile impact experimental design?
Answer: The compound is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) . For biological assays, pre-dissolution in DMSO followed by dilution in aqueous buffers (pH 7.4) is recommended to avoid precipitation.
Advanced Research Questions
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD): Simulates binding to biological targets (e.g., enzymes) by analyzing spirocyclic rigidity and hydrogen-bonding potential .
- QSAR Models: Correlate substituent effects (e.g., aminomethyl position) with logP (predicted: 0.8) and bioavailability .
- ADMET Prediction: Tools like SwissADME estimate moderate blood-brain barrier permeability and hepatic metabolism via CYP3A4 .
Q. How can researchers resolve contradictions in reported biological activities?
Answer: Contradictions in antibacterial or enzyme inhibition data may arise from:
- Assay Variability: Standardize protocols (e.g., MIC testing for quinolone derivatives ).
- Enantiomeric Purity: Chiral HPLC ensures stereochemical consistency, as minor enantiomers may exhibit antagonistic effects .
- In Vivo vs. In Vitro: Address bioavailability differences using pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
Q. What strategies optimize the compound’s reactivity for derivatization?
Answer:
- Protection/Deprotection: Use Fmoc groups to protect the amine during peptide coupling, followed by TFA cleavage .
- Cross-Coupling Reactions: Suzuki-Miyaura reactions enable aryl group introduction at the spirocyclic core under Pd catalysis .
- Carboxylic Acid Activation: EDC/NHS coupling converts the -COOH group to active esters for amide bond formation .
Q. How does the spirocyclic structure influence interactions with biological targets?
Answer: The spirocyclic scaffold:
- Enhances Rigidity: Reduces conformational entropy, improving binding to enzymes (e.g., GABA transaminase) .
- Modulates Lipophilicity: Balances membrane permeability and solubility for CNS-targeted drug candidates .
- Resists Metabolic Degradation: The fused ring system impedes cytochrome P450 oxidation compared to linear analogs .
Methodological Considerations
Q. What analytical methods quantify the compound in complex matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
